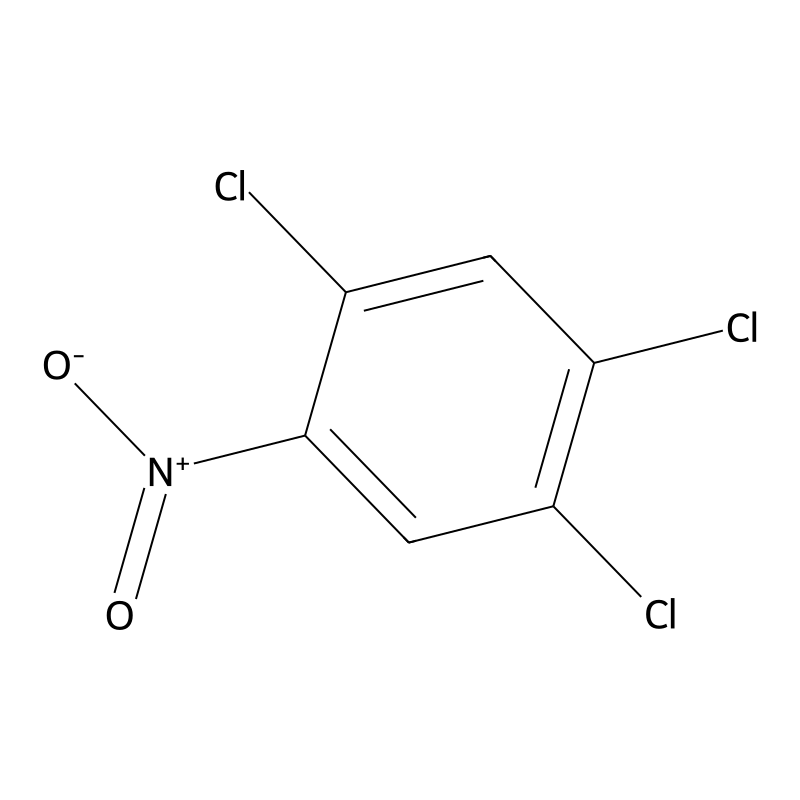

2,4,5-Trichloronitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.30e-04 M

Synonyms

Canonical SMILES

Antimicrobial Properties:

Research suggests that 2,4,5-TCNB possesses antimicrobial activity against various bacteria and fungi []. Studies have shown its effectiveness against gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli []. However, further investigation is needed to determine its potential as a therapeutic agent due to its high toxicity.

Cytotoxic and Genotoxic Effects:

Several studies have explored the cytotoxic and genotoxic effects of 2,4,5-TCNB on various cell lines [, ]. It has been shown to induce cell death and DNA damage in human lung cells and other cell types. These findings suggest its potential use in understanding and developing treatments for certain diseases, but further research is necessary to elucidate its specific mechanisms and therapeutic potential.

Environmental Studies:

2,4,5-TCNB is sometimes used as a model compound in environmental studies due to its persistence and potential for bioaccumulation []. Researchers investigate its behavior and fate in the environment to understand the potential risks associated with other similar organic pollutants.

Chemical Intermediate:

2,4,5-TCNB can serve as a chemical intermediate in the synthesis of other organic compounds. Its reactive functional groups allow for further chemical modifications, making it a valuable starting material for various research projects [].

2,4,5-Trichloronitrobenzene is an organic compound with the chemical formula C₆H₂Cl₃NO₂ and a CAS number of 89-69-0. It appears as a yellow solid and is primarily used in the production of agrochemicals. The compound is characterized by the presence of three chlorine atoms and one nitro group attached to a benzene ring, making it a member of the chlorinated nitrobenzene family. Its unique structure imparts specific chemical properties that are useful in various applications, particularly in the synthesis of pesticides and dyes .

TCNB is a moderately toxic compound. It can cause irritation to the skin, eyes, and respiratory system upon exposure. Ingestion can cause nausea, vomiting, and dizziness. TCNB is a suspected carcinogen and should be handled with appropriate safety precautions.

Data:

- LD50 (rat, oral): 3200 mg/kg

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a respirator when handling TCNB.

- Work in a well-ventilated area.

- Avoid contact with skin, eyes, and clothing.

- Wash hands thoroughly after handling.

- Dispose of waste according to local regulations.

- Nitration: This compound can be further nitrated to produce more complex nitro derivatives.

- Reduction: It can undergo reduction reactions, converting the nitro group into an amine group, which is useful in synthesizing various organic compounds.

- Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of different chlorinated compounds.

The compound is insoluble in water but soluble in organic solvents such as toluene, which influences its reactivity and applications .

2,4,5-Trichloronitrobenzene has been studied for its biological effects. Exposure to this compound may lead to health issues such as:

- Irritation: It can cause skin and eye irritation upon contact.

- Methemoglobinemia: Absorption into the body can result in methemoglobinemia, a condition where hemoglobin is altered so that it cannot effectively release oxygen to tissues .

Due to these potential health risks, handling this compound requires caution and appropriate safety measures.

The synthesis of 2,4,5-Trichloronitrobenzene typically involves nitration processes. A common method includes:

- Starting Material: 1,2,4-trichlorobenzene.

- Nitration Reaction: The starting material is treated with a nitrating agent (such as a mixture of concentrated sulfuric acid and nitric acid) under controlled conditions to introduce the nitro group at the desired position on the benzene ring.

This method allows for efficient production while maintaining high purity levels .

The primary applications of 2,4,5-Trichloronitrobenzene include:

- Agrochemicals: It is widely used in the formulation of pesticides and herbicides.

- Dyes: The compound serves as an intermediate in dye synthesis.

- Research: It is utilized in various chemical research applications due to its reactive nature .

Interaction studies involving 2,4,5-Trichloronitrobenzene focus on its behavior in biological systems and environmental contexts. Research indicates that:

- The compound interacts with biological membranes and proteins, leading to potential toxic effects.

- Environmental studies show its persistence in soil and water systems, raising concerns about ecological impacts.

These interactions necessitate thorough risk assessments for safe usage .

Several compounds share structural similarities with 2,4,5-Trichloronitrobenzene. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2,4-Dichloronitrobenzene | C₆H₄Cl₂NO₂ | Contains two chlorine atoms; less toxic than 2,4,5-Trichloronitrobenzene. |

| 2,4,6-Trichloronitrobenzene | C₆H₂Cl₃NO₂ | Similar structure; different positional isomer affecting reactivity. |

| 1,3-Dichloro-5-nitrobenzene | C₆H₄Cl₂NO₂ | Different substitution pattern; used in similar applications but with varied toxicity profiles. |

The uniqueness of 2,4,5-Trichloronitrobenzene lies in its specific chlorine positioning and biological activity profile compared to these similar compounds .

2,4,5-Trichloronitrobenzene, with the CAS Registry Number 89-69-0, is also known by several synonyms including 1,2,4-trichloro-5-nitrobenzene, benzene 1,2,4-trichloro-5-nitro-, and 3,4,6-trichloronitrobenzene. The compound has a molecular formula of C₆H₂Cl₃NO₂ and a molecular weight of approximately 226.44 g/mol. Its structure consists of a benzene ring with three chlorine atoms at positions 2, 4, and 5, and a nitro group at position 1.

The compound's IUPAC name is 1,2,4-trichloro-5-nitrobenzene, though it is commonly referred to as 2,4,5-trichloronitrobenzene in industrial and commercial settings. Other identifiers include:

Physical Description

XLogP3

Boiling Point

288.0 °C

Flash Point

Density

LogP

Melting Point

57.5 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 33 of 72 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 39 of 72 companies with hazard statement code(s):;

H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];

H312+H332 (97.44%): Harmful in contact with skin or if inhaled [Warning Acute toxicity, dermal;

acute toxicity, inhalation];

H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Environmental Hazard

Other CAS

Wikipedia

Biological Half Life

General Manufacturing Information

TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.